
Glycyl-L-histidyl-L-lysine TFA Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-histidyl-L-lysine TFA Salt is a tripeptide composed of glycine, L-histidine, and L-lysine residues. This compound is known for its various biological activities, including its role in promoting wound healing, reducing inflammation, and acting as an antioxidant. It is commonly used in scientific research and has applications in medicine, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-lysine TFA Salt involves the sequential coupling of glycine, L-histidine, and L-lysine residues. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable, dry powder form.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-histidyl-L-lysine TFA Salt undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like dithiothreitol (DTT).
Substitution: The lysine residue can undergo substitution reactions, where its amino group can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various acylating or alkylating agents.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with different functional groups attached to the lysine residue.
Aplicaciones Científicas De Investigación
Glycyl-L-histidyl-L-lysine TFA Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes, including cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in the development of cosmetic products for skin regeneration and anti-aging effects.
Mecanismo De Acción
The mechanism of action of Glycyl-L-histidyl-L-lysine TFA Salt involves its ability to bind to metal ions, particularly copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative damage and protein aggregation. The compound also stimulates the production of collagen and other extracellular matrix components, promoting tissue repair and regeneration. Additionally, it modulates various signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): The non-salt form of the compound, known for its similar biological activities.
Copper Tripeptide (GHK-Cu): A complex of Glycyl-L-histidyl-L-lysine with copper ions, widely studied for its wound healing and anti-aging properties.
Uniqueness
Glycyl-L-histidyl-L-lysine TFA Salt is unique due to its enhanced stability and solubility compared to its non-salt form. The trifluoroacetate (TFA) salt form provides better handling and storage properties, making it more suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H25F3N6O6 |
|---|---|
Peso molecular |
454.40 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N6O4.C2HF3O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;3-2(4,5)1(6)7/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);(H,6,7)/t10-,11-;/m0./s1 |
Clave InChI |
FUESGCGNWTWCQK-ACMTZBLWSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


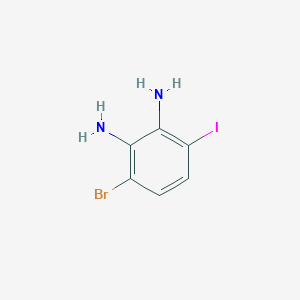

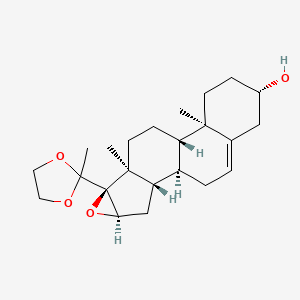
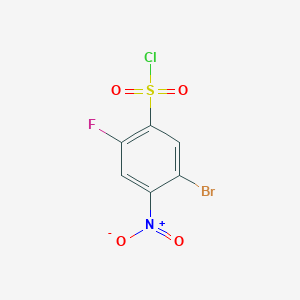
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
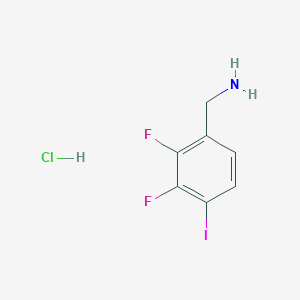
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
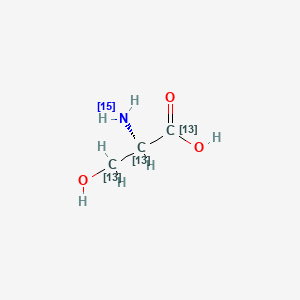
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
